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Introduction
Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as 2-[(2-

cyclopentylphenoxy)methyl]oxirane, is a valuable epoxide intermediate in organic synthesis. Its

strained three-membered ring makes it susceptible to nucleophilic attack, enabling the

introduction of a 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into a variety of

molecules. This reactivity is particularly exploited in the pharmaceutical industry for the

synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are

crucial for the management of cardiovascular diseases. A prime example of its application is in

the synthesis of the non-selective beta-blocker, Penbutolol.[1]

This document provides detailed application notes and experimental protocols for the synthesis

of Oxirane, ((2-cyclopentylphenoxy)methyl)- and its subsequent use in the synthesis of

Penbutolol.
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Property Value Reference

CAS Number 28163-40-8 [2]

Molecular Formula C₁₄H₁₈O₂ [2]

Molecular Weight 218.29 g/mol [2]

Appearance Colorless to light yellow oil

Solubility

Soluble in common organic

solvents such as

dichloromethane, methanol,

and acetone.

[1]

Synthesis of Oxirane, ((2-
cyclopentylphenoxy)methyl)-
The synthesis of the target oxirane is achieved through the Williamson ether synthesis, reacting

2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions. The use of a

phase-transfer catalyst (PTC) is recommended to enhance the reaction rate and yield by

facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic

phase.[3][4] This method generally favors the formation of the epoxide over the corresponding

chlorohydrin.

Experimental Protocol: Synthesis of Oxirane, ((2-
cyclopentylphenoxy)methyl)-
Materials:

2-Cyclopentylphenol

Epichlorohydrin

Potassium Carbonate (K₂CO₃), anhydrous powder

Tetrabutylammonium bromide (TBAB)
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add

anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium

bromide (0.05 eq).

Heat the reaction mixture to 75-80 °C and stir vigorously for 2.5-3 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).[3]

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

Combine the filtrate and washings and remove the excess epichlorohydrin and ethyl acetate

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate gradient) to afford pure Oxirane, ((2-cyclopentylphenoxy)methyl)- as a

colorless to light yellow oil.

Expected Yield: Yields for analogous reactions using phase-transfer catalysis are typically high,

often exceeding 80-90%.[3][4]

Application in the Synthesis of Penbutolol
A key application of Oxirane, ((2-cyclopentylphenoxy)methyl)- is its use as an intermediate

in the synthesis of the beta-blocker Penbutolol. This involves the regioselective ring-opening of
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the epoxide with tert-butylamine. The nucleophilic amine attacks the sterically less hindered

terminal carbon of the oxirane ring, following an Sₙ2 mechanism.[5][6][7]

Experimental Protocol: Synthesis of Penbutolol from
Oxirane, ((2-cyclopentylphenoxy)methyl)-
Materials:

Oxirane, ((2-cyclopentylphenoxy)methyl)-

tert-Butylamine

Methanol

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve Oxirane, ((2-cyclopentylphenoxy)methyl)- (1.0 eq) in methanol.

Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24

hours. Monitor the reaction progress by TLC.

Once the reaction is complete, remove the solvent and excess tert-butylamine under

reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any

residual amine and salts.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield crude Penbutolol.
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The crude product can be further purified by recrystallization or column chromatography if

necessary.

Expected Yield: The ring-opening of epoxides with amines is generally a high-yielding reaction.

Data Presentation
Table 1: Summary of Reaction Parameters

Reaction
Key
Reagents

Catalyst Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Oxirane

Synthesis

2-

Cyclopenty

lphenol,

Epichloroh

ydrin,

K₂CO₃

TBAB
Epichloroh

ydrin
75-80 2.5-3 >80

Penbutolol

Synthesis

Oxirane,

((2-

cyclopentyl

phenoxy)m

ethyl)-, tert-

Butylamine

- Methanol 25-50 12-24 High

Table 2: Spectroscopic Data for Aryl Glycidyl Ethers
(Analogous Compounds)
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Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

IR (cm⁻¹)

Phenyl glycidyl ether

2.74 (dd, 1H), 2.89

(dd, 1H), 3.32 (m, 1H),

3.93 (dd, 1H), 4.21

(dd, 1H), 6.90-7.00

(m, 3H), 7.25-7.35 (m,

2H)

44.8 (CH₂), 50.1 (CH),

68.7 (CH₂), 114.6

(CH), 121.1 (CH),

129.5 (CH), 158.4 (C)

~1250 (asym. C-O-C),

~915 (epoxide ring)

2-Methylphenyl

glycidyl ether[8]

2.25 (s, 3H), 2.75 (dd,

1H), 2.90 (dd, 1H),

3.35 (m, 1H), 3.90

(dd, 1H), 4.25 (dd,

1H), 6.80-7.20 (m, 4H)

20.9 (CH₃), 44.9

(CH₂), 50.2 (CH), 68.9

(CH₂), 111.9 (CH),

121.5 (CH), 126.9

(CH), 130.6 (CH),

156.4 (C)

~1248 (asym. C-O-C),

~916 (epoxide ring)[3]

Note: The spectral data for Oxirane, ((2-cyclopentylphenoxy)methyl)- is not readily available

in the searched literature. The data presented here for analogous compounds can be used as a

reference for the expected chemical shifts and vibrational frequencies.

Mandatory Visualizations
Synthesis Pathway of Oxirane, ((2-
cyclopentylphenoxy)methyl)-
Caption: Synthesis of the target oxirane from 2-cyclopentylphenol.

Application in Penbutolol Synthesis
Caption: Ring-opening of the oxirane to synthesize Penbutolol.

General Experimental Workflow
Caption: A typical workflow for the synthesis and purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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